2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
Description
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester (CAS RN®: 33559-59-0) is an ethyl ester derivative featuring a 1,2,4-oxadiazole ring linked to a 3-pyridinyl group and a phenoxy-propanoate backbone . Its structural complexity includes:
- A 1,2,4-oxadiazole heterocycle, known for metabolic stability and hydrogen-bonding capacity.
- A phenoxy-propanoate moiety, common in herbicides and bioactive molecules.
Properties
IUPAC Name |
ethyl 2-methyl-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-24-18(23)19(2,3)25-15-9-7-13(8-10-15)16-21-17(26-22-16)14-6-5-11-20-12-14/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUZJAMAMASQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961299 | |
| Record name | Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40915-84-2 | |
| Record name | AT-308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester exhibits cytotoxic effects against various cancer cell lines. The oxadiazole and pyridine components are believed to play critical roles in its mechanism of action by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Agricultural Applications
The unique chemical structure of this compound has led to its exploration in agricultural science:
Herbicidal Activity
Research indicates that this compound can act as an effective herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops.
Plant Growth Regulation
The compound may also function as a plant growth regulator, promoting or inhibiting growth depending on concentration and application method. This property can be harnessed to enhance agricultural productivity.
Material Science Applications
The incorporation of this compound into polymer matrices has been investigated for:
Development of Functional Materials
Its chemical stability and reactivity make it suitable for creating functional materials with specific properties such as enhanced thermal stability or UV resistance.
Coatings and Adhesives
The compound's properties can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines | Potential drug development |
| Antimicrobial Testing | Effective against E. coli and Staphylococcus aureus | New antibiotic formulation |
| Herbicidal Efficacy | Showed selective inhibition of weed species without harming crops | Development of selective herbicides |
Comparison with Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole Moieties
Compounds sharing the 1,2,4-oxadiazole core demonstrate versatility in medicinal and agricultural chemistry.
Key Insights :
Propanoic Acid Ethyl Esters as Herbicides
Propanoic acid esters with aryloxy-heterocyclic substituents are widely used as herbicides.
Key Insights :
- The target compound’s pyridinyl-oxadiazole differs from quizalofop-ethyl’s quinoxaline and fenoxaprop-ethyl’s benzoxazole, which are critical for inhibiting acetyl-CoA carboxylase in grasses .
Other Related Compounds
| Compound Name (Acid Form) | CAS RN® | Key Features | Notes | Reference |
|---|---|---|---|---|
| 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid | 33559-59-0 | Free acid form of the target compound | Likely a synthetic intermediate |
Preparation Methods
Fischer Esterification and Hydrazide Formation
The synthesis begins with substituted aromatic acids undergoing Fischer esterification to form ethyl esters. For example:
- Step 1 : o-Benzoyl benzoic acid reacts with ethanol in concentrated sulfuric acid to yield ethyl o-benzoyl benzoate (80–85% yield).
- Step 2 : Hydrazine hydrate in ethanol converts the ester to the corresponding hydrazide (72–78% yield).
Critical Parameters :
- Temperature: 80–100°C
- Catalysts: H₂SO₄ (Fischer), NH₂NH₂ (hydrazide formation)
- Solvents: Ethanol, methanol
Oxadiazole Ring Construction via Cyclodehydration
Hydrazides react with β-benzoyl propionic acid under cyclodehydration conditions:
- Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Mechanism : Intramolecular cyclization eliminates water, forming the 1,2,4-oxadiazole core.
Example Protocol :
Phenoxy Group Introduction via Nucleophilic Aromatic Substitution
The phenoxy-propanoate side chain is appended through SNAr reactions:
- Substrate : 4-Hydroxybenzaldehyde derivatives activated by electron-withdrawing groups.
- Alkylation : Ethyl α-bromoisobutyrate with K₂CO₃ in 2-butanone at reflux (24 hours).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, 2-butanone | 50 | 92 |
| Cs₂CO₃, DMF | 65 | 88 |
| Phase-transfer catalysis | 58 | 90 |
Advanced Multi-Step Synthesis
Microwave-Assisted Cyclization
Recent methods employ microwave irradiation to accelerate oxadiazole formation:
- Substrates : Hydrazides + carboxylic acid derivatives
- Conditions : 60% power, 150 W, 15 minutes → 60–80% yield.
Advantages :
One-Pot Tandem Reactions
Integrated protocols minimize intermediate purification:
- Step 1 : In situ generation of hydrazides from esters.
- Step 2 : Concurrent cyclization and alkylation using POCl₃/KOH.
Representative Yield : 55–62% overall (vs. 45–50% for stepwise).
Catalytic Systems and Solvent Effects
Metal-Catalyzed Cross-Couplings
Palladium and copper catalysts enable regioselective coupling of pyridine rings:
- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos with K₃PO₄ in toluene (70°C, 12 hours).
- Ullmann Coupling : CuI/1,10-phenanthroline in DMSO (100°C, 24 hours).
Catalyst Comparison :
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd₂(dba)₃/Xantphos | 78 | 92 |
| CuI/Phenanthroline | 65 | 85 |
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization rates:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Starting Materials
| Material | Cost/kg ($) | Purity Required (%) |
|---|---|---|
| 3-Pyridinecarboxylic acid | 320 | 98 |
| Ethyl bromoisobutyrate | 150 | 95 |
| Hydrazine hydrate | 85 | 80 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester, and what analytical methods validate its purity?
- Methodology : The compound’s oxadiazole core can be synthesized via cyclization of hydrazide intermediates with carbon disulfide under alkaline conditions, followed by coupling with 3-pyridinyl groups . Ethyl esterification of the propanoic acid moiety is typically achieved using ethanol and acid catalysts. Purity validation requires HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and FTIR (to confirm functional groups like ester C=O stretches at ~1740 cm⁻¹) .
Q. How does the structural configuration of the oxadiazole-pyridinyl moiety influence biological activity?
- Methodology : The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 3-pyridinyl group contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors). Comparative studies using analogues with substituted pyridines (e.g., 4-pyridinyl vs. 3-pyridinyl) reveal activity trends via enzymatic assays (e.g., IC₅₀ measurements) .
Q. What are the recommended protocols for characterizing solubility and stability in aqueous buffers?
- Methodology : Use shake-flask methods with UV-Vis spectroscopy to determine solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies involve incubating the compound at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to acetyl-CoA carboxylase (ACCase), a target in herbicide research?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the ACCase crystal structure (PDB ID: 1UYR). Key interactions include hydrogen bonds between the oxadiazole nitrogen and Arg1998, and hydrophobic contacts between the ethyl ester and Phe1955. Validate predictions with in vitro ACCase inhibition assays .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodology : Investigate pharmacokinetic parameters (e.g., Cmax, t₁/₂) via rodent studies. Poor bioavailability may stem from ester hydrolysis; address this by synthesizing prodrugs (e.g., methyl ester derivatives) or using nanoformulations to enhance absorption .
Q. How do steric and electronic effects of substituents on the phenoxy group modulate herbicidal activity?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., tert-butyl) at the para position of the phenoxy ring. Compare herbicidal activity in Arabidopsis thaliana models and analyze structure-activity relationships (SAR) using CoMFA or 3D-QSAR .
Q. What experimental designs mitigate interference from impurities during biological assays?
- Methodology : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with GC-MS. Use negative controls (e.g., solvent-only samples) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .
Data Contradiction Analysis
Q. Why does the compound exhibit high in vitro enzyme inhibition but low field efficacy?
- Analysis : Field conditions (e.g., UV exposure, soil adsorption) may degrade the compound. Conduct photostability tests (e.g., 48-hour UV irradiation) and soil column studies to measure adsorption coefficients (Kd). Reformulate with UV stabilizers (e.g., benzophenone derivatives) or soil-binding agents .
Q. How to interpret conflicting NMR and X-ray crystallography data on the compound’s conformation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
